2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol
Description
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]phenol is a fluorinated pyrazole derivative featuring a phenol ring substituted at the ortho position with a pyrazole moiety bearing a trifluoromethyl (-CF₃) group at its 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyrazol-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-3-1-2-4-9(8)16/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USALPUWZEKCNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with an appropriate phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that pyrazole derivatives, including 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]phenol, exhibit promising anticancer properties. A study demonstrated that compounds with pyrazole scaffolds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, pyrazoles have been shown to act as selective androgen receptor degraders (SARDs), which are pivotal in treating hormone-dependent cancers .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process. A specific derivative demonstrated superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models .
1.3 Antimicrobial Activity
Recent studies have explored the antimicrobial potential of pyrazole derivatives. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes. This has led to promising results against various bacterial strains, indicating its potential as a new class of antimicrobial agents .
Agricultural Applications
2.1 Fungicidal Activity
The compound has been explored as a fungicide due to its ability to inhibit fungal growth. Patents have reported that pyrazole derivatives can serve as effective agents against crop pathogens, providing an alternative to conventional fungicides . The mechanism often involves disrupting cellular processes in fungi, leading to cell death.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenol group can form hydrogen bonds with various biomolecules, influencing their structure and function . These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Ortho vs. Para Substitution
A key structural analog is 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol (para-substituted isomer). The substitution pattern significantly impacts molecular properties:
- Hydrogen Bonding: The ortho-substituted compound likely forms intramolecular hydrogen bonds between the phenolic -OH and the pyrazole’s nitrogen, stabilizing the planar conformation. This is observed in 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, where intramolecular H-bonding reduces solubility but enhances thermal stability (m.p. 490 K) .
| Compound | Substitution Position | Key Feature | Reference |
|---|---|---|---|
| 2-[4-(CF₃)-1H-pyrazol-1-yl]phenol | Ortho | Intramolecular H-bonding likely | |
| 4-[3-(CF₃)-1H-pyrazol-1-yl]phenol | Para | Enhanced solubility |
Trifluoromethyl vs. Non-Fluorinated Pyrazole Derivatives
Replacing -CF₃ with non-fluorinated groups (e.g., -CH₃, -Cl) alters electronic and steric profiles:
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyrazole ring. This contrasts with N-(4-(1H-pyrazol-1-yl)phenyl)acetamide (), where electron-donating acetamide groups may increase nucleophilicity.
- Biological Activity: Fluorinated pyrazoles often exhibit improved pharmacokinetics. For example, 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol () demonstrates enhanced bioactivity due to fluorine’s metabolic resistance .
Physicochemical Properties and Crystal Packing
- Melting Points: Fluorinated compounds often exhibit higher melting points due to strong intermolecular interactions. For instance, 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol melts at 490 K, attributed to H-bonding and π-π stacking . The target compound’s ortho-substitution may similarly elevate its m.p.
- Solubility : The para isomer’s lack of intramolecular H-bonding may improve aqueous solubility compared to the ortho analog .
Biological Activity
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]phenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenolic moiety. This unique arrangement contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly its cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of pyrazole compounds exhibit selective cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
Case Studies
- MCF-7 Cell Line : A derivative of this compound was tested against MCF-7 cells, showing an IC50 value of approximately 3.96 μM , indicating substantial antiproliferative activity. The mechanism involved cell cycle arrest and apoptosis induction through Topoisomerase II inhibition .
- HepG2 Cell Line : Another study reported that similar pyrazole derivatives demonstrated IC50 values ranging from 2.35 μM to 8.68 μM against HepG2 cells, correlating with telomerase activity inhibition .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Topoisomerases : The compound has been shown to inhibit Topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
- Cell Cycle Arrest : It induces G0/G1 phase arrest in the cell cycle, preventing further proliferation of cancer cells.
- Telomerase Inhibition : The inhibition of telomerase activity is linked to reduced cancer cell growth, providing a potential therapeutic target .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazole derivatives suggests that modifications on the phenolic and pyrazole rings significantly influence their biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity .
| Compound Structure | IC50 (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| This compound | 3.96 | MCF-7 | Topoisomerase II inhibition |
| Similar Pyrazole Derivative | 2.35–8.68 | HepG2 | Telomerase inhibition |
Potential Applications
Given its promising biological activities, this compound may serve as a lead compound for developing new anticancer agents. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
